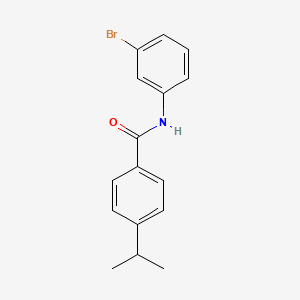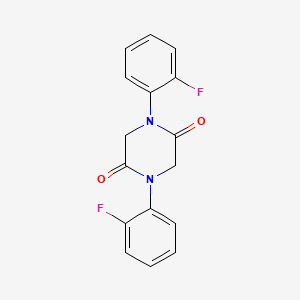![molecular formula C16H18N4 B5816032 N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.
Mécanisme D'action
Target of Action
N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have beneficial properties as antimetabolites in purine biochemical reactions . They interfere with the normal metabolic processes of the cell, leading to cell death .
Biochemical Pathways
As a purine analogue, it may interfere with purine metabolism, which is crucial for dna and rna synthesis .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with antitrypanosomal activity , suggesting that they may have a cytotoxic effect on certain types of cells.
Analyse Biochimique
Biochemical Properties
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly as an antimetabolite in purine biochemical activity . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit HMG-CoA reductase, COX-2, and AMP phosphodiesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to exhibit antitrypanosomal and antischistosomal activities, which are indicative of its potential to disrupt the life cycle of these parasites . Additionally, its role as an HMG-CoA reductase inhibitor suggests its potential impact on cholesterol biosynthesis and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation . For instance, its inhibition of HMG-CoA reductase results in decreased cholesterol synthesis, while its inhibition of COX-2 can reduce inflammation . These interactions at the molecular level are critical for understanding the compound’s therapeutic potential and side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects as well as possible side effects with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-parasitic activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to purine metabolism . It interacts with enzymes such as HMG-CoA reductase and AMP phosphodiesterase, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are important for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . Understanding these localization mechanisms is essential for optimizing its therapeutic applications.
Méthodes De Préparation
The synthesis of N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method starts with the reaction of enaminonitriles with hydrazine hydrate to form 3-aminopyrazoles. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at 60°C, assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media . This regioselective synthetic strategy yields the desired pyrazolo[1,5-a]pyrimidine derivatives.
Analyse Des Réactions Chimiques
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its pharmacological activities, such as anti-inflammatory and antitumor properties, are being explored for therapeutic applications.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents and pharmacological activities . For example:
Zaleplon: A sedative agent used for the treatment of sleep disorders.
Indiplon: Another sedative with a similar mechanism of action to zaleplon.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-10-14(19(3)4)20-16(17-11)15(12(2)18-20)13-8-6-5-7-9-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPTDYILXXHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5815961.png)

![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylsulfanylacetate](/img/structure/B5815994.png)
![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)
![N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5815998.png)


![N-((E)-1-{3-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5816025.png)
![N-[3-(dimethylamino)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
